molecular formula C20H28ClNO4S B4297607 N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4297607
M. Wt: 414.0 g/mol
InChI Key: HESSJCLEMRBJEL-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a benzene ring substituted with chlorine and methoxy groups, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane with an appropriate alkyl halide to introduce the ethyl group. This is followed by the sulfonation of the benzene ring with chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, while the methoxy groups can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-4-chlorobenzenesulfonamide
  • N-(2-adamantyl)ethyl-4-chlorobenzenesulfonamide
  • N-(1-adamantyl)ethyl-4-methoxybenzenesulfonamide

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the adamantane moiety and the combination of chlorine and methoxy substituents on the benzene ring. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO4S/c1-25-17-9-19(18(26-2)8-16(17)21)27(23,24)22-4-3-20-10-13-5-14(11-20)7-15(6-13)12-20/h8-9,13-15,22H,3-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSJCLEMRBJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLORO-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE

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